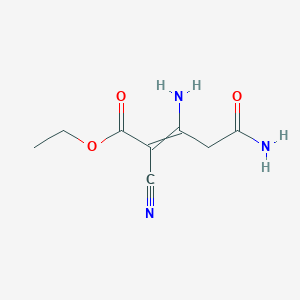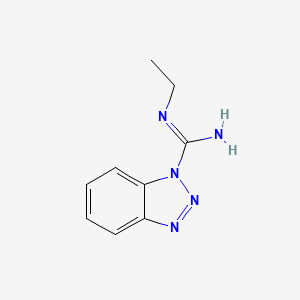![molecular formula C13H17N3O2 B11742530 4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11742530.png)
4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[1-(丙-2-基)-1H-吡唑-5-基]氨基}甲基)苯-1,3-二醇是一种有机化合物,其特点是在苯环上取代了两个羟基和一个吡唑部分。
准备方法
合成路线和反应条件
4-({[1-(丙-2-基)-1H-吡唑-5-基]氨基}甲基)苯-1,3-二醇的合成通常涉及多步有机反应。 一种常见的做法是从苯衍生物开始,通过亲电芳香取代反应引入羟基 。 吡唑部分可以通过与适当的肼衍生物的缩合反应引入 .
工业生产方法
该化合物的工业生产方法可能涉及对合成路线的优化,以最大限度地提高产率并降低成本。 这可能包括使用催化剂、高通量筛选反应条件以及连续流动化学技术。
化学反应分析
反应类型
4-({[1-(丙-2-基)-1H-吡唑-5-基]氨基}甲基)苯-1,3-二醇可以进行各种类型的化学反应,包括:
氧化: 羟基可以被氧化形成醌。
还原: 该化合物可以被还原形成相应的醇。
取代: 亲电芳香取代可以在苯环上引入额外的取代基.
常见试剂和条件
这些反应中使用的常见试剂包括氧化剂(如过氧化氢用于氧化),还原剂(如硼氢化钠用于还原)和亲电试剂(如溴用于取代反应) .
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,羟基的氧化将生成苯醌,而取代反应可以将各种官能团引入苯环 .
科学研究应用
4-({[1-(丙-2-基)-1H-吡唑-5-基]氨基}甲基)苯-1,3-二醇在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
医学: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发具有特定性能的新材料.
作用机制
4-({[1-(丙-2-基)-1H-吡唑-5-基]氨基}甲基)苯-1,3-二醇的作用机制涉及其与特定分子靶标的相互作用。 该化合物可以与酶或受体结合,改变其活性并导致各种生物学效应。 所涉及的确切途径取决于具体的应用和目标 .
相似化合物的比较
类似化合物
3-甲基邻苯二酚: 与吡唑部分相比,具有甲基的类似结构.
4-甲基邻苯二酚: 另一种类似化合物,在苯环上的取代模式不同.
间苯二酚: 在苯环上含有甲基,但缺少吡唑部分.
独特性
4-({[1-(丙-2-基)-1H-吡唑-5-基]氨基}甲基)苯-1,3-二醇的独特之处在于同时存在羟基和吡唑部分,这与其他类似化合物相比可以赋予其独特的化学和生物学特性 .
属性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
4-[[(2-propan-2-ylpyrazol-3-yl)amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H17N3O2/c1-9(2)16-13(5-6-15-16)14-8-10-3-4-11(17)7-12(10)18/h3-7,9,14,17-18H,8H2,1-2H3 |
InChI 键 |
ADPYHLNCXJOLSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=CC=N1)NCC2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742450.png)


![3-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11742467.png)
![2-(3-{[(2,3-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11742475.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742477.png)


![(NZ)-N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine](/img/structure/B11742497.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742517.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine](/img/structure/B11742519.png)
![1-(2-fluoroethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11742521.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11742529.png)
